molecular formula C21H27N7O14P2-2 B1261244 2-hydro-beta-NAD(2-)

2-hydro-beta-NAD(2-)

Cat. No.: B1261244
M. Wt: 663.4 g/mol
InChI Key: TVJJIHUATXWSJG-NNYOXOHSSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydro-beta-NAD(2−) is a modified nicotinamide adenine dinucleotide (NAD) derivative characterized by a hydrogen substitution at the 2′-position of the adenosine ribose moiety, conferring unique biochemical properties. For instance, methyl-substituted NAD analogs (e.g., 2′-MeNAD) exhibit distinct inhibitory effects on human nicotinamide mononucleotide adenylyltransferases (hNMNATs), critical enzymes in NAD biosynthesis . The 2-hydro modification likely alters conformational flexibility and binding affinities compared to canonical NAD, impacting its role in redox reactions or enzyme interactions.

Properties

Molecular Formula

C21H27N7O14P2-2

Molecular Weight

663.4 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-2H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-3,7-8,10-11,13-16,20-21,29-32H,4-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/p-2/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1

InChI Key

TVJJIHUATXWSJG-NNYOXOHSSA-L

Isomeric SMILES

C1C(=CC=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N

Canonical SMILES

C1C(=CC=CN1C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key distinctions between 2-hydro-beta-NAD(2−) and structurally related NAD analogs:

Compound Modification Key Biochemical Role Inhibition Constant (Ki)
2-Hydro-beta-NAD(2−) 2′-H substitution Putative redox cofactor or enzyme inhibitor Not reported
2′-MeNAD 2′-methyl substitution Potent hNMNAT-2 inhibitor Ki = 15 µM (NMN), 21 µM (ATP)
NAD+ Canonical oxidized form Electron carrier in redox reactions N/A
NADH Canonical reduced form Redox cofactor in glycolysis, TCA cycle N/A
Deuterated NADH ([4S-2H]NADH) Deuterium at 4-position Isotopic tracer for metabolic studies N/A

Key Observations :

  • Steric and Electronic Effects : The 2-hydro modification likely reduces steric hindrance compared to 2′-MeNAD, which exhibits high selectivity for hNMNAT-2 due to its methyl group . This difference may influence binding to NAD-dependent enzymes.
  • Redox Activity : Unlike NADH or NADPH, 2-hydro-beta-NAD(2−) may lack redox functionality if the substitution disrupts the nicotinamide ring’s electron-transfer capacity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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